![molecular formula C12H9NO5S B1517716 2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1144483-21-5](/img/structure/B1517716.png)
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid, also known as BMT, is an organic compound that belongs to the family of thiazoles. BMT is a versatile compound with a wide range of applications in the fields of biochemistry, physiology, and medicinal chemistry. BMT has been used in the synthesis of various compounds, including pharmaceuticals and natural products. In addition, BMT has been used to study the structure and function of proteins, the mechanism of action of drugs, and the biochemical and physiological effects of drugs.
Scientific Research Applications
Environmentally Benign Synthesis
Research includes the development of environmentally friendly synthesis methods involving related compounds, such as the use of recyclable hypervalent iodine(III) reagents in oxidation systems. This method highlights the potential for "2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" in green chemistry applications due to its structural resemblance to involved reagents (Xiao‐Qiang Li & Chi Zhang, 2009).
Crystal Structure Analysis
Studies on the crystal structure of compounds similar in structure provide insights into molecular interactions and stability, which is crucial for the development of new materials and drugs. For example, research on febuxostat-acetic acid crystal structures can inform the design and synthesis of new pharmaceutical compounds with enhanced efficacy and stability (Min Wu et al., 2015).
Polymer Science
The design and synthesis of copolymers for high-efficiency polymer solar cells using related compounds demonstrate the role of such chemicals in advancing renewable energy technologies. These findings underscore the potential of "2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid" in the development of new materials for energy applications (Ruiping Qin et al., 2009).
Drug Discovery Building Blocks
Research into the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks highlights the importance of such compounds in medicinal chemistry. These building blocks offer extensive possibilities for the development of novel therapeutic agents by allowing for diverse chemical modifications (Martina Durcik et al., 2020).
Coordination Polymers
The development of coordination polymers based on related structural motifs for potential applications in luminescent materials or magnetic properties showcases the versatility of these compounds in materials science (Yuanchun He et al., 2020).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-6-10(11(14)15)19-12(13-6)18-7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCYILKSZFGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.